Structural Differentiation: A Single Chlorine Substitution Defines Its Identity
The key differentiation between 5-Deschlorolifitegrast and the parent API Lifitegrast lies in a single halogen atom substitution at the 5-position of the tetrahydroisoquinoline core . Lifitegrast is a 5,7-dichloro compound (C29H24Cl2N2O7S, MW 615.5 g/mol), whereas 5-Deschlorolifitegrast is a 5-chloro compound (C29H25ClN2O7S, MW 581.0 g/mol), resulting from the replacement of the 5-position chlorine with hydrogen [1][2]. This structural difference is the primary reason for its unique analytical properties and is a direct consequence of a known synthetic side-reaction (de-chlorination) during Lifitegrast manufacture [3].
| Evidence Dimension | Molecular Structure (Chlorine Substitution) |
|---|---|
| Target Compound Data | C29H25ClN2O7S; Molecular Weight = 581.0 g/mol; 5-Chloro, 7-Hydrogen |
| Comparator Or Baseline | Lifitegrast (API): C29H24Cl2N2O7S; Molecular Weight = 615.5 g/mol; 5,7-Dichloro |
| Quantified Difference | Δ MW = 34.5 g/mol (replacement of one Cl atom with H); Difference of one chlorine atom. |
| Conditions | Chemical structure as defined by IUPAC nomenclature and confirmed by synthetic pathway. |
Why This Matters
This structural difference is the molecular basis for its distinct analytical and physicochemical properties, mandating the use of this specific compound as a reference standard.
- [1] SynZeal. 5-Deschloro Lifitegrast. Product Datasheet. CAS: 2322380-15-2. View Source
- [2] A process for the preparation of lifitegrast. U.S. Patent Application No. 20210032226, 2021. View Source
- [3] A process for the preparation of lifitegrast. U.S. Patent Application No. 20210032226, 2021. View Source
